Cas no 802032-35-5 (9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-)
802032-35-5 structure
Product Name:9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
CAS No:802032-35-5
MF:C6H14N2O2
MW:146.187561511993
CID:713145
PubChem ID:123868
Update Time:2025-04-19
9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- Chemical and Physical Properties
Names and Identifiers
-
- 9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-
- 9H-PYRIDO[2,3-B]INDOLE
- 9H-Pyrido[2,3-b]indole,9-methyl-2-(methylamino)-(8CI)
- HY-B1836
- BCP04503
- SCHEMBL1282002
- AC-2090
- 3-(2,2,2-trimethylhydrazine)propionate
- 2-(2-Carboxyethyl)-1,1,1-trimethylhydrazinium hydroxide inner salt
- Quaterine
- CHEMBL2104708
- FT-0688222
- AMY530
- CCG-358183
- Meldonium (INN)
- 76144-81-5
- Mildronate
- BRN 3938272
- 3-[(trimethylammonio)amino]propanoate
- DB13723
- 3-(2,2,2-trimethyldiazan-2-iumyl)propanoate
- A838620
- Meldonium dihydrate, >=98% (HPLC), powder
- Mildonate
- MELDONIUM [MART.]
- CCRIS 8536
- FT-0645227
- Meldonium [INN]
- 3-(1,1,1-trimethylhydrazinium-2-yl)propanoate
- EN300-1265398
- AS-70972
- 3-[(trimethylazaniumyl)amino]propanoate
- Q-201406
- Meldonium dihydrate, European Pharmacopoeia (EP) Reference Standard
- Meldonium;MET-88;Quaterin
- Hydrazinium, 2-(2-carboxyethyl)-1,1,1-trimethyl-, hydroxide, inner salt
- F0001-1930
- 3-(2,2,2-Trimethyldiazaniumyl)propanoate
- CHEBI:131843
- D10504
- NCGC00164538-01
- Meldonium
- 3-(2,2,2-trimethyldiazan-2-ium-1-yl)propanoate
- Kvaterin
- Quaterin
- Z1198155653
- DTXSID10997497
- CS-0013905
- NS00124525
- BDBM50007906
- Mildronate,Meldonium
- 3-(2,2,2-trimethylhydrazin-2-ium-1-yl)propanoate
- MET88
- 802032-35-5
- 73H7UDN6EC
- AKOS002793781
- MELDONIUM [WHO-DD]
- UNII-73H7UDN6EC
- Q4289752
-
- Inchi: 1S/C6H14N2O2/c1-8(2,3)7-5-4-6(9)10/h7H,4-5H2,1-3H3
- InChI Key: PVBQYTCFVWZSJK-UHFFFAOYSA-N
- SMILES: [O-]C(CCN[N+](C)(C)C)=O
Computed Properties
- Exact Mass: 146.105527694g/mol
- Monoisotopic Mass: 146.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.1
- Topological Polar Surface Area: 52.2Ų
9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl- Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
802032-35-5 (9H-Pyrido[2,3-b]indol-2-amine,N,9-dimethyl-) Related Products
- 86426-17-7(Mildronate dihydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Recommended suppliers
Inner Mongolia Xinhong Biological Technology Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
CN Supplier
Bulk